molecular formula C10H8ClFN2S B13335606 5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine

5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine

Cat. No.: B13335606
M. Wt: 242.70 g/mol
InChI Key: HKFVAQWACOYXRA-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chloro-6-fluorobenzyl group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioamide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorobenzyl)thiazol-2-amine
  • 5-(2-Chlorobenzyl)thiazol-2-amine
  • 5-(2-Bromobenzyl)thiazol-2-amine

Comparison

5-(2-Chloro-6-fluorobenzyl)thiazol-2-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can enhance its biological activity and selectivity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence the compound’s chemical reactivity and stability .

Properties

Molecular Formula

C10H8ClFN2S

Molecular Weight

242.70 g/mol

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H8ClFN2S/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6/h1-3,5H,4H2,(H2,13,14)

InChI Key

HKFVAQWACOYXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=CN=C(S2)N)F

Origin of Product

United States

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